molecular formula C6H4Cl2N4 B8489927 3-Amino-5-chloro-6-(chloromethyl)-2-pyrazinecarbonitrile

3-Amino-5-chloro-6-(chloromethyl)-2-pyrazinecarbonitrile

Cat. No.: B8489927
M. Wt: 203.03 g/mol
InChI Key: ADVUQDINWYROFM-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-6-(chloromethyl)-2-pyrazinecarbonitrile is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

3-amino-5-chloro-6-(chloromethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C6H4Cl2N4/c7-1-3-5(8)12-6(10)4(2-9)11-3/h1H2,(H2,10,12)

InChI Key

ADVUQDINWYROFM-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(C(=N1)C#N)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 2 (3.7 g, 0.02 mole) was suspended in 40 ml of chloroform. To this mixture, 1.8 ml of pyridine and 3.0 ml of thionyl chloride were added slowly while stirring. At the end of this addition, the mixture was stirred for four additional hours at room temperature. The solvent was then removed, and the residue was triturated with 100 ml of cold water. After filtration and washing with cold water, the product (4) was dried in air, yielding 4.0 g (91%) of light yellow solid. The melting point of this solid ranged from 173°-174° C. The IR spectrum (KBr) showed absorptions corresponding to --NH2 at 3201 and 3365.8 cm-1, --C≡N at 2237.6, and --C=N-- at 1648.7 cm-1. The nmr spectrum (DMSO-d6) revealed signals at 7.76 δ (2H, s,NH2) and 4.60 (2H,s,CH2C1).
Name
Compound 2
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suitable method of synthesizing 7-NR1R2 -MTX wherein either both R1 and R2 are hydrogen, or one is hydrogen and the other is C1 -C5 alkyl, is outlined in FIGS. 1A and 1B. A suitable method of synthesizing 7-NR1R2 -MTX wherein both R1 and R2 are hydrogen comprises (a) reacting phosphorus oxychloride with 3-amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (1) to yield 3-amino-5-chloro-6-(hydroxymethyl)-2-pyrazinecarbonitrile (2); (b) reacting 3-amino-5-chloro-6-(hydroxymethyl)-2-pyrazinecarbonitrile with thionyl chloride to form 3-amino-5-chloro-6-(chloromethyl)-2-pyrazinecarbonitrile (4); (c) reacting 3-amino-5-chloro-6-(chloromethyl)-2-pyrazinecarbonitrile with ethyl 4-methylaminobenzoate (3) to form ethyl 4-[N-(2-amino-3-cyano-6-chloro-5-pyrazinylmethyl)-N-methylamino]benzoate (5); (d) reacting ethyl 4-[N-(2-amino-3-cyano-6-chloro-5-pyrazinylmethyl)-N-methylamino]benzoate with guanidine to form 4-[N-(2,4-diamino-7-chloro-6-pteridinylmethyl)-N-methylamino]benzoate (6); (e) reacting 4-[N-(2,4-diamino-7-chloro-6-pteridinylmethyl)-N-methylamino]benzoate with ammonia to form 4-[N-(2,4,7-triamino-6-pteridinylmethyl)-N-methylamino]benzoic acid (7a); and (f) coupling 4-[N-(2,4,7-triamino-6-pteridinylmethyl)-N-methylamino]benzoic acid and diethyl L-glutamate hydrochloride.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-amino-5-chloro-6-(hydroxymethyl)-2-pyrazinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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